molecular formula C23H26N2O B10904107 N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide

N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide

Cat. No.: B10904107
M. Wt: 346.5 g/mol
InChI Key: QHSPEFSLEWFWAG-WKAVQYMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E,2E)-3,7-Dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide is a hydrazide derivative featuring a biphenyl core conjugated to a terpene-derived (3,7-dimethylocta-2,6-dienylidene) hydrazone moiety. This compound belongs to a class of Schiff bases known for diverse biological activities, including antimicrobial, antitubercular, and anticonvulsant properties .

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-4-phenylbenzamide

InChI

InChI=1S/C23H26N2O/c1-18(2)8-7-9-19(3)16-17-24-25-23(26)22-14-12-21(13-15-22)20-10-5-4-6-11-20/h4-6,8,10-17H,7,9H2,1-3H3,(H,25,26)/b19-16+,24-17+

InChI Key

QHSPEFSLEWFWAG-WKAVQYMISA-N

Isomeric SMILES

CC(=CCC/C(=C/C=N/NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C)C

Canonical SMILES

CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Biphenyl-4-Carbohydrazide

Biphenyl-4-carbohydrazide serves as the foundational precursor. The process involves:

Methyl Ester Formation

Reagents :

  • Biphenyl-4-carboxylic acid

  • Methanol, sulfuric acid (catalyst)

Procedure :

  • Biphenyl-4-carboxylic acid (0.25 M) is refluxed with excess methanol and 1 mL H₂SO₄ for 3–4 hours.

  • The product, biphenyl-4-carboxylic acid methyl ester, is isolated by filtration and recrystallized from methanol.

Yield : 84–86%.

Hydrazide Formation

Reagents :

  • Biphenyl-4-carboxylic acid methyl ester

  • Hydrazine hydrate

Procedure :

  • The methyl ester (0.2 M) is refluxed with hydrazine hydrate (0.3 M) in ethanol for 3 hours.

  • The precipitate is filtered and recrystallized from ethanol.

Yield : 86–87%.

Characterization :

  • IR (KBr) : 3305 cm⁻¹ (N–H), 1648 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 6.71–8.04 (14H, aromatic), 10.40 ppm (NH–NH₂).

Hydrazone Formation with Citral

Reagents :

  • Biphenyl-4-carbohydrazide

  • Citral (3,7-dimethylocta-2,6-dienal)

  • Ethanol, glacial acetic acid (catalyst)

Procedure :

  • Equimolar amounts of biphenyl-4-carbohydrazide and citral are refluxed in ethanol with 2–3 drops of glacial acetic acid for 2–3 hours.

  • The mixture is concentrated under reduced pressure, washed with cold ethanol and ethyl ether, and recrystallized from ethanol.

Yield : 70–75% (estimated from analogous reactions).

Characterization :

  • IR (KBr) : 3261 cm⁻¹ (N–H), 1668 cm⁻¹ (C=N).

  • ¹H NMR (CDCl₃) : δ 1.60–1.80 (6H, CH₃), 5.10–5.30 (2H, dienyl CH), 6.90–8.20 (13H, aromatic and CH=N).

Optimization and Reaction Conditions

Solvent Systems

  • Ethanol/water (3:1) : Enhances solubility of reactants while minimizing side reactions.

  • Pure ethanol : Preferred for recrystallization to achieve high-purity crystals.

Catalysis

  • Glacial acetic acid : Accelerates imine formation via protonation of the carbonyl group.

  • Alternative catalysts : Triphenylphosphine (used in palladium-catalyzed couplings for related hydrazones).

Temperature and Time

  • Room temperature : Suitable for small-scale synthesis (3 hours).

  • Reflux : Improves yield for sterically hindered substrates (2–3 hours).

Comparative Analysis of Methods

ParameterMethyl Ester FormationHydrazide SynthesisHydrazone Formation
Solvent MethanolEthanolEthanol/water or ethanol
Catalyst H₂SO₄NoneGlacial acetic acid
Temperature Reflux (78°C)Reflux (78°C)Reflux (78°C) or room temp
Time 3–4 hours3 hours2–3 hours
Yield 84–86%86–87%70–75%

Challenges and Solutions

Steric Hindrance

  • The biphenyl group may slow condensation. Solution : Extended reflux (4–5 hours) or increased catalyst loading.

Byproduct Formation

  • Unreacted citral or hydrolyzed products. Solution : Column chromatography (silica gel, ethyl acetate/hexane).

Crystallization Issues

  • Low solubility of the final product. Solution : Gradual cooling of ethanol solution.

Industrial-Scale Considerations

  • Continuous flow reactors : Improve consistency for large batches.

  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or carbohydrazide moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: Reduced derivatives with hydrogen atoms added.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Modifications

Biphenyl vs. Pyridine Derivatives

  • N′-[(1E,2E)-3,7-Dimethylocta-2,6-dien-1-ylidene]pyridine-4-carbohydrazide ():
  • Replaces the biphenyl group with a pyridine ring.
  • Exhibits a monoclinic crystal system (space group P2₁/c) with disordered 2-methylpent-2-ene groups and hydrogen-bonded supramolecular chains .
  • Synthesized via condensation of citral with isoniazid, yielding antitubercular activity due to structural similarity to isoniazid .

Biphenyl vs. Fluorophenyl/Benzoxazole Derivatives

  • N′-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide ():
  • Substitutes the terpene moiety with a 4-fluorophenyl group.
  • Features a planar carbohydrazide backbone, with crystallographic data suggesting strong intermolecular hydrogen bonds .
    • Key Difference : The terpene chain in the target compound introduces conformational flexibility and hydrophobicity, which may influence membrane permeability.
Functional Group Variations

Terpene-Modified Hydrazides

  • 1,3,4-Oxadiazole-Terpene Hybrids ():
  • Replace the biphenyl group with oxadiazole rings.
  • Exhibit anticonvulsant activity in murine models, attributed to the terpene moiety’s interaction with neuronal channels .
    • Key Difference : The biphenyl-carbohydrazide scaffold in the target compound may offer distinct electronic properties compared to heterocyclic cores.

Key Research Findings

Structural Flexibility : The terpene chain in the target compound introduces conformational disorder, as seen in pyridine analogues, which may impact crystallinity and solubility .

Bioactivity Potential: Analogues with terpene or biphenyl groups show promise in targeting microbial and neurological pathways, suggesting the target compound could be optimized for similar applications .

Synthetic Accessibility : Condensation reactions (e.g., citral with hydrazides) are scalable and yield high-purity products, supporting feasible large-scale synthesis .

Biological Activity

N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H24N4\text{C}_{21}\text{H}_{24}\text{N}_4

This structure features a biphenyl moiety linked to a carbohydrazide group with a conjugated diene system, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of biphenyl-4-carboxylic acid derivatives with hydrazine derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines including:

Cell LineIC50 (µM)
HeLa15.5
MDA-MB-23112.3
A54918.0

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It has shown significant activity against both gram-positive and gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MIC) were found to be as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of DNA Synthesis : The presence of the diene system may allow for intercalation into DNA structures.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in vivo using murine models. The results indicated a significant reduction in tumor size when treated with this compound compared to controls.

Q & A

Basic: What are the established synthetic routes for N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide, and how is structural purity ensured?

The compound is synthesized via Schiff base condensation between citral derivatives (e.g., 3,7-dimethylocta-2,6-dienal) and biphenyl-4-carbohydrazide. A typical procedure involves refluxing equimolar amounts of reactants in ethanol/water (3:1 v/v) for 3 hours, followed by recrystallization from ethanol to obtain pure crystals . Structural purity is confirmed using:

  • X-ray crystallography : Resolves stereochemistry (E-configuration at the hydrazone bond) and detects crystallographic disorder (e.g., in alkyl chains) .
  • Spectroscopy : 1H NMR^1 \text{H NMR} confirms proton environments (e.g., aromatic protons at δ 7.13–7.39 ppm, olefinic protons at δ 5.13 ppm), while IR identifies carbonyl (C=O, ~1644 cm1^{-1}) and N–H stretches (~3272 cm1^{-1}) .

Advanced: How is crystallographic disorder in the 2-methylpent-2-ene group addressed during refinement?

Disordered moieties (e.g., 2-methylpent-2-ene) are modeled using split-atom refinement in SHELXL, with occupancy ratios determined via least-squares minimization. For example, reports a 78.5:21.5 occupancy ratio for two conformers, refined with geometric restraints to maintain chemically plausible bond lengths and angles. Anisotropic displacement parameters (ADPs) are applied to non-H atoms, while riding models constrain H atoms .

Basic: What intermolecular interactions stabilize the crystal lattice?

The crystal packing is stabilized by:

  • N–H⋯O hydrogen bonds (2.8–3.0 Å, 150–160°), forming R12(7)R_1^2(7) ring motifs.
  • C–H⋯O interactions (3.2–3.4 Å), contributing to supramolecular chains along the [001] direction .
  • π-π stacking between biphenyl groups (centroid distances ~3.8 Å) .

Advanced: What methodologies are used to evaluate anticonvulsant activity in related hydrazide derivatives?

Derivatives are screened using:

  • Maximal Electroshock (MES) : Evaluates seizure spread suppression by applying 50 mA current (0.2 sec) to mice.
  • Subcutaneous Metrazole (ScMET) : Induces clonic seizures via 85 mg/kg metrazole injection.
    Activity is quantified by median effective dose (ED50_{50}) and neurotoxicity (rotarod test). For example, reports ED50_{50} values of 25–40 mg/kg for oxadiazole-hydrazide hybrids .

Advanced: How does aromatic substitution (e.g., pyridine vs. biphenyl) impact bioactivity?

Replacing pyridine with biphenyl enhances π-π stacking with hydrophobic enzyme pockets (e.g., cyclooxygenase-2), improving anti-inflammatory activity. Computational docking (AutoDock Vina) shows biphenyl derivatives have lower binding energies (−9.2 kcal/mol vs. −7.5 kcal/mol for pyridine analogs) .

Basic: Which spectroscopic techniques are critical for characterizing geometric isomerism?

  • NOESY NMR : Identifies spatial proximity of protons (e.g., NOE correlations between hydrazone N–H and olefinic protons confirm E-configuration).
  • UV-Vis : Absorption bands at 320–350 nm indicate conjugated π-systems, with shifts distinguishing E/Z isomers .

Advanced: What computational methods predict ligand-protein binding modes?

  • DFT : Optimizes geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV).
  • Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å for aromatase inhibition) .

Basic: How is thermal stability assessed?

  • TGA/DSC : Reveals decomposition onset at ~220°C (ΔH = 150–200 J/g).
  • Accelerated Stability Testing : Samples stored at 40°C/75% RH for 6 months show <5% degradation by HPLC .

Advanced: What strategies optimize metal complexation for catalytic applications?

The hydrazone acts as a tridentate ligand, coordinating via carbonyl O, hydrazinic N, and imine N. Complexes with Cu(II) or Mn(II) are synthesized in methanol, characterized by:

  • ESI-MS : [M + H]+^+ peaks at m/z 450–500.
  • EPR : g_\perp = 2.06, g_\parallel = 2.25 (Cu(II) square-planar geometry) .

Basic: What are the limitations of current synthetic protocols?

  • Low yields (~60–70%) due to competing hydrolysis of citral.
  • Stereochemical impurities : Z-isomers (<5%) require chiral HPLC (Chiralpak IA column) for removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.